molecular formula C9H19NO4 B13001354 (S)-Methyl 3-amino-4-methylpentanoate acetate CAS No. 679789-27-6

(S)-Methyl 3-amino-4-methylpentanoate acetate

Cat. No.: B13001354
CAS No.: 679789-27-6
M. Wt: 205.25 g/mol
InChI Key: QONVRSYYBGLKDN-RGMNGODLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-4-methylpentanoate acetate typically involves the esterification of (S)-3-amino-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-4-methylpentanoate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

(S)-Methyl 3-amino-4-methylpentanoate acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-4-methylpentanoate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the active amino acid. This process can modulate various biochemical pathways and exert physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 3-amino-4-methylpentanoate acetate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs .

Biological Activity

(S)-Methyl 3-amino-4-methylpentanoate acetate, a derivative of amino acids, has garnered attention for its potential biological activities. This article synthesizes current research findings, including chemical properties, mechanisms of action, and biological applications.

This compound is characterized by its structure, which includes an amino group and an ester functional group. This compound can undergo various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro or imine derivatives.
  • Reduction : The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

These reactions suggest that the compound can be modified to enhance its biological activity or develop new derivatives with specific functions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as a substrate or inhibitor, modulating biochemical pathways relevant to therapeutic applications. Specific mechanisms include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors like GABA receptors has been noted, influencing neurotransmission and cellular signaling .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antitumor Activity

Studies have indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds derived from similar structures have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon carcinoma cells, indicating significant antiproliferative activity .

Antimicrobial Properties

The compound has also been examined for antimicrobial properties. Comparative studies have shown that derivatives of amino-acid-based compounds demonstrate effective inhibition against bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited lower MIC values compared to standard antimicrobial agents like silver nitrate, suggesting promising applications in treating infections .

Case Studies

  • Study on Antitumor Effects :
    • A study focused on a series of compounds structurally similar to this compound found that certain derivatives significantly inhibited the growth of cancer cell lines such as HCT-116 and HeLa cells. The research highlighted the importance of structural modifications in enhancing anticancer activity.
  • Antimicrobial Activity Assessment :
    • Another investigation assessed the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to improved antibacterial properties compared to their parent compounds.

Properties

CAS No.

679789-27-6

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

acetic acid;methyl (3S)-3-amino-4-methylpentanoate

InChI

InChI=1S/C7H15NO2.C2H4O2/c1-5(2)6(8)4-7(9)10-3;1-2(3)4/h5-6H,4,8H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1

InChI Key

QONVRSYYBGLKDN-RGMNGODLSA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)N.CC(=O)O

Canonical SMILES

CC(C)C(CC(=O)OC)N.CC(=O)O

Origin of Product

United States

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